Bryophyllin A

Description

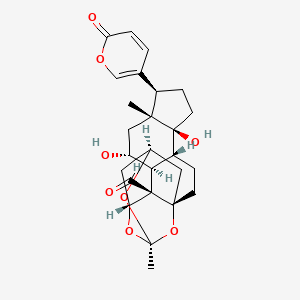

Structure

2D Structure

3D Structure

Properties

CAS No. |

105608-32-0 |

|---|---|

Molecular Formula |

C26H32O8 |

Molecular Weight |

472.5 g/mol |

IUPAC Name |

(1S,4R,5S,8R,9R,11R,12S,13R,14R,16R,18S)-5,11-dihydroxy-9,16-dimethyl-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde |

InChI |

InChI=1S/C26H32O8/c1-22-11-18(28)21-17(26(22,30)8-6-16(22)14-3-4-20(29)31-12-14)5-7-24-10-15-9-19(25(21,24)13-27)33-23(2,32-15)34-24/h3-4,12-13,15-19,21,28,30H,5-11H2,1-2H3/t15-,16+,17+,18+,19+,21+,22+,23+,24-,25+,26-/m0/s1 |

InChI Key |

BMRNQSAXDJQXEL-BGJAGFQLSA-N |

SMILES |

CC12CC(C3C(C1(CCC2C4=COC(=O)C=C4)O)CCC56C3(C7CC(C5)OC(O7)(O6)C)C=O)O |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@@]56[C@@]3([C@H]7C[C@@H](C5)O[C@](O7)(O6)C)C=O)O |

Canonical SMILES |

CC12CC(C3C(C1(CCC2C4=COC(=O)C=C4)O)CCC56C3(C7CC(C5)OC(O7)(O6)C)C=O)O |

Synonyms |

yophyllin A bryophyllin-A bryotoxin C |

Origin of Product |

United States |

Research Methodologies for the Phytochemical Study and Isolation of Bryophyllin a

Rigorous Plant Source Identification and Authentication Protocols for Bryophyllin A Derivation

The accurate identification and authentication of the plant source are foundational to the phytochemical study of this compound. This compound is primarily derived from plants belonging to the Kalanchoe genus, a member of the Crassulaceae family. unej.ac.idnih.gov Species such as Kalanchoe pinnata, Kalanchoe daigremontiana, and Kalanchoe ceratophylla have been identified as sources of this compound. mdpi.comnih.gov

The rigorous process of authentication begins with the collection of plant material from specified locations. For instance, in one study, leaves of K. daigremontiana were collected from plantation trees in the Lembang district, West Java, Indonesia. unej.ac.id Similarly, leaves of K. pinnata were gathered from plantation trees in the Bandung District, also in West Java, Indonesia. tandfonline.com

Following collection, taxonomic identification is performed by qualified botanists or taxonomists. This involves comparing the morphological and anatomical features of the collected plant with established botanical descriptions and literature. researchgate.net A crucial step in this protocol is the deposition of a voucher specimen at a recognized herbarium. For example, in studies on K. pinnata and K. daigremontiana, voucher specimens were deposited at the Laboratory of Plant Taxonomy at the Bandung Institute of Technology, Indonesia. unej.ac.idtandfonline.com This practice ensures that the plant material is correctly identified and provides a reference for future verification, thereby validating the scientific data derived from the research. researchgate.net

Advanced Chromatographic and Extraction Techniques for Research-Scale Isolation of this compound

The isolation of this compound from its plant sources is a multi-step process involving sophisticated extraction and chromatographic techniques. The primary goal is to separate the target compound from a complex mixture of other phytochemicals, such as flavonoids, triterpenes, and other steroids. unej.ac.idmdpi.com

The process typically commences with the extraction of dried and milled plant material, often the leaves, using a solvent. unej.ac.idtandfonline.com Methanol (B129727) is a commonly used solvent for the initial extraction. unej.ac.idnih.govtandfonline.com The resulting crude extract is then concentrated under reduced pressure to yield a residue. tandfonline.com This residue undergoes a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common method involves partitioning the methanol extract between methylene (B1212753) chloride (CH₂Cl₂) and water (H₂O). unej.ac.idtandfonline.com The CH₂Cl₂ fraction, which contains this compound, is often further partitioned between n-hexane and aqueous methanol to remove non-polar constituents. unej.ac.id

Chromatography is the cornerstone of the purification process. nih.gov Column chromatography is extensively used for the initial fractionation of the extract. Adsorbents like silica (B1680970) gel (Kieselgel 60 or Wakogel C-200) are frequently employed, with elution carried out using a gradient of solvents with increasing polarity, such as n-hexane-ethyl acetate-methanol or chloroform-methanol systems. unej.ac.idtandfonline.com

For finer purification, researchers utilize more advanced techniques. Reversed-phase chromatography on materials like ODS (octadecylsilane) is a common subsequent step. unej.ac.idtandfonline.com High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is often the final step to achieve a high degree of purity. tandfonline.com In some protocols, techniques like two-dimensional liquid chromatography (2D-LC) are employed to resolve complex mixtures of bufadienolides that may co-elute in a single chromatographic run. nih.gov

| Step | Technique/Solvent System | Purpose | Reference |

|---|---|---|---|

| 1. Initial Extraction | Methanol (MeOH) at room temperature | To create a crude extract of all soluble compounds from the plant leaves. | unej.ac.id, tandfonline.com |

| 2. Solvent Partitioning | Methylene Chloride (CH₂Cl₂) and Water (H₂O) | To separate polar and non-polar compounds; this compound partitions into the CH₂Cl₂ layer. | tandfonline.com |

| 3. Further Partitioning | n-hexane and aqueous Methanol (e.g., MeOH-H₂O 9:1) | To remove fats and other highly non-polar impurities. | unej.ac.id |

| 4. Column Chromatography (Initial) | Silica Gel (e.g., Wakogel C-200) with n-hexane-EtOAc-MeOH gradient | To fractionate the extract into groups of compounds with similar polarity. | tandfonline.com |

| 5. Column Chromatography (Intermediate) | Silica Gel (e.g., Kieselgel 60) with CHCl₃-acetone gradient | Further separation of active fractions. | tandfonline.com |

| 6. Reversed-Phase Chromatography | ODS with MeOH-H₂O | Purification based on hydrophobic interactions. | unej.ac.id, tandfonline.com |

| 7. Final Purification | Preparative HPLC (e.g., Inertsil ODS column with MeOH-H₂O) | To isolate this compound to a high degree of purity. | tandfonline.com |

Methodologies for Purity Assessment and Characterization of this compound Isolates in Research Contexts

Once this compound has been isolated, its identity must be unequivocally confirmed and its purity assessed. This is accomplished through a combination of spectroscopic and spectrometric techniques, which provide detailed information about the compound's molecular structure and composition. unej.ac.idoutsourcedpharma.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. outsourcedpharma.com Both one-dimensional (¹H-NMR) and two-dimensional (2D-NMR) spectroscopic analyses are performed to determine the precise arrangement of atoms within the molecule. unej.ac.idmdpi.com The chemical shifts observed in the NMR spectra provide a unique fingerprint for the compound.

Mass Spectrometry (MS) is another critical technique used to determine the molecular weight and formula of the isolated compound. outsourcedpharma.comnih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, offering further structural confirmation. nih.govmdpi.com

In addition to these advanced spectroscopic methods, other physical and chemical data are collected to characterize the isolate. These include measuring the melting point (mp) and the optical rotation ([α]D), which are physical constants for a pure compound. tandfonline.com Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, while Ultraviolet (UV) spectroscopy provides information about conjugated systems, such as the α-pyrone ring characteristic of bufadienolides. unej.ac.id The purity of the final isolate is often re-confirmed using analytical HPLC, where a single, sharp peak indicates a pure compound.

| Technique | Information Obtained | Example Finding for this compound | Reference |

|---|---|---|---|

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula. | HR-ESI-TOF-MS can suggest a molecular formula based on a highly accurate mass measurement. | mdpi.com |

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, 2D-NMR) | Detailed structural information, connectivity of atoms. | Comparison of ¹H- and ¹³C-NMR data with previously reported values confirms the structure. | unej.ac.id |

| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., hydroxyl, carbonyl). | Shows characteristic absorption bands for functional groups like hydroxyl (-OH) and ester carbonyl (C=O). | unej.ac.id |

| Ultraviolet (UV) Spectroscopy | Detects chromophores and conjugated systems. | Reveals an absorption maximum around 300 nm, characteristic of the α-pyrone ring in bufadienolides. | unej.ac.id |

| Melting Point (mp) | Physical constant for a pure crystalline solid. | Reported as 270-272°C. | tandfonline.com |

| Optical Rotation ([α]D) | Measures the rotation of plane-polarized light, characteristic of chiral molecules. | Reported as -17.6° (c 0.20, CHCl₃). | tandfonline.com |

Biosynthetic Pathways and Metabolic Engineering Research of Bryophyllin a

Elucidation of Precursor Metabolism and Shikimate Pathway Interconnections Relevant to Bryophyllin A

The biosynthesis of complex natural products like this compound is deeply rooted in the primary metabolism of the plant, which provides the fundamental molecular precursors. This compound is a steroid, and its core carbon skeleton is derived from the isoprenoid pathway (also known as the mevalonate (B85504) or MVA pathway). viper.ac.in This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids, including steroids. viper.ac.in

While the direct precursor of the steroid backbone is not the shikimate pathway, there are crucial interconnections. The shikimate pathway and the isoprenoid pathway both draw from the same pool of central carbon metabolites derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Specifically, the shikimate pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to eventually produce the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govmdpi.com These aromatic amino acids are, in turn, precursors to a vast array of other secondary metabolites, such as flavonoids and phenolic acids, which are also found abundantly in Bryophyllum species. mdpi.com

Table 1: Key Enzymes of the Shikimate Pathway This table outlines the core enzymatic steps that convert primary metabolites into chorismate, the central branchpoint intermediate for aromatic compounds.

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DHS | Catalyzes the first committed step: the condensation of PEP and E4P. nih.gov |

| 3-dehydroquinate (B1236863) synthase | DHQS | Converts DAHP to 3-dehydroquinate. |

| 3-dehydroquinate dehydratase | DHD | Dehydrates 3-dehydroquinate to 3-dehydroshikimate. mdpi.com |

| Shikimate dehydrogenase | SDH | Reduces 3-dehydroshikimate to shikimate. mdpi.com |

| Shikimate kinase | SK | Phosphorylates shikimate to form shikimate-3-phosphate (B1206780). |

| 5-enolpyruvylshikimate-3-phosphate synthase | EPSPS | Condenses shikimate-3-phosphate and PEP to form EPSP. |

Enzymatic Cascade Deconvolution in this compound Formation within Bryophyllum Species

The formation of a complex molecule like this compound from its basic steroid precursor involves a multistep enzymatic cascade. While the complete sequence of enzymes responsible for its biosynthesis has not been fully elucidated, the chemical structure of this compound allows for the inference of the types of enzymatic reactions required.

The biosynthesis of bufadienolides is known to be highly complex. nih.gov Starting from a cholesterol-like precursor, the pathway would involve a series of modifications catalyzed by specific enzyme families:

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for introducing hydroxyl groups at specific positions on the steroid skeleton. Such hydroxylations are key steps in creating the specific substitution pattern of this compound.

Dehydrogenases: These enzymes are involved in oxidation-reduction reactions, for example, converting hydroxyl groups to ketones.

Enzymes for Lactone Ring Formation: The defining feature of a bufadienolide is the six-membered α-pyrone lactone ring at the C-17 position. nih.gov The formation of this ring is a critical part of the biosynthetic cascade, likely involving several enzymatic steps to modify the steroid side chain and catalyze cyclization.

Acyltransferases: A distinctive feature of this compound is its 1,3,5-orthoacetate group. The formation of this moiety requires highly specific BAHD acyltransferases, which catalyze the transfer of acetyl groups from acetyl-CoA to hydroxyl groups on the steroid core in a precise configuration.

Unraveling this cascade requires the isolation and characterization of each enzyme, a challenging task in non-model organisms like Bryophyllum. Modern techniques such as chemoproteomics, which uses activity-based probes to identify enzymes that interact with specific substrates, offer promising avenues for accelerating the discovery of these elusive biosynthetic proteins. frontiersin.orgfrontiersin.org

Transcriptomic and Genomic Approaches to Identify Genes Encoding this compound Biosynthetic Enzymes

Modern "omics" technologies are powerful tools for gene discovery in plant secondary metabolism. nih.gov Transcriptomics, in particular, allows researchers to identify candidate genes by correlating gene expression patterns with metabolite accumulation. mdpi.com For this compound, this would involve comparing the transcriptomes (the full set of expressed genes) of tissues or developmental stages that produce high levels of the compound with those that produce low or no levels. researchgate.net

Genes that are significantly more highly expressed in the high-producing tissues become strong candidates for involvement in the this compound pathway. This approach is especially useful for identifying enzyme families known to be involved in steroid metabolism, such as P450s and acyltransferases. nih.gov

The availability of genomic resources is a major accelerator for this research. In recent years, the genomes of Kalanchoe fedtschenkoi and Kalanchoe laxiflora have been sequenced, and plastid genomes for several species, including K. pinnata (a known source of this compound), have been assembled. mdpi.comresearchgate.netfrontiersin.org These genomic datasets provide a critical reference for assembling transcriptome data and locating the identified candidate genes within the plant's chromosomes. In some plants, genes for a single biosynthetic pathway are physically clustered together in the genome, which can further aid in their discovery. nih.gov

Table 2: "Omics" Approaches in Plant Secondary Metabolism Research This table summarizes modern high-throughput techniques used to investigate the biosynthesis of complex molecules like this compound.

| "Omics" Field | Description | Application to this compound |

|---|---|---|

| Genomics | Sequencing and analysis of an organism's entire genome. | Provides the complete set of genes, serving as a reference for identifying biosynthetic enzymes and regulatory factors. mdpi.comdiva-portal.org |

| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome) under specific conditions. | Identifies differentially expressed genes (DEGs) in this compound-producing vs. non-producing tissues to find candidate biosynthetic genes. researchgate.netfrontiersin.org |

| Proteomics | Large-scale study of proteins, their structures, and functions. | Identifies the actual enzymes present in tissues and can be used in chemoproteomic approaches to directly find enzymes acting on pathway intermediates. frontiersin.org |

| Metabolomics | Comprehensive analysis of the complete set of small-molecule metabolites. | Quantifies the accumulation of this compound and its potential precursors, allowing for correlation with gene expression data. mdpi.com |

Investigating Regulatory Mechanisms Governing this compound Production in Planta

The production of this compound, like most plant secondary metabolites, is tightly regulated. As these compounds often serve as chemical defenses, their biosynthesis is typically induced in response to specific developmental cues or environmental stresses, such as herbivore attack or pathogen infection. mdpi.comnih.gov

The regulation of biosynthetic pathways occurs primarily at the transcriptional level and is controlled by specific proteins called transcription factors (TFs). oup.commdpi.com These TFs bind to promoter regions of the biosynthetic genes, activating or repressing their expression in a coordinated manner. Several families of plant-specific TFs, including MYB, bHLH, WRKY, and AP2/ERF, are known to regulate various secondary metabolic pathways. mdpi.comnih.gov For instance, studies in other plants have shown that overexpressing specific ERF family TFs can reprogram metabolism and induce the production of specialized steroids. nih.govoup.com

Investigating the regulation of this compound would involve identifying the specific TFs that control its biosynthetic genes. This can be achieved by searching transcriptome data for TFs that are co-expressed with the candidate biosynthetic genes. Furthermore, signaling molecules like the plant hormone jasmonic acid (JA) are well-known triggers of defense responses, and applying JA can often induce the expression of both the TFs and the pathway genes, providing clues to the regulatory network. frontiersin.org Understanding this regulatory layer is key to any metabolic engineering strategy aimed at enhancing the production of this compound in plant cell cultures or engineered microbes.

Mechanistic Elucidation of Bryophyllin A S Biological Activities in Preclinical Models

Investigation of Anti-Inflammatory Mechanisms of Bryophyllin A at the Cellular and Molecular Level

Emerging evidence from preclinical studies suggests that this compound exerts anti-inflammatory effects by modulating key signaling molecules and pathways involved in the inflammatory response.

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are crucial mediators of the inflammatory cascade. thermofisher.com Dysregulation of these cytokines is implicated in various inflammatory diseases. mdpi.comoap-lifescience.org Research indicates that compounds from Bryophyllum pinnatum, including this compound, can inhibit the production of TNF-α. oamjms.eu

Molecular docking studies have further explored the interaction between Bryophyllum compounds and these inflammatory mediators. For instance, Bryophyllin B, a related compound, has shown a strong binding affinity for IL-6, suggesting a potential mechanism for reducing cytokine storms. oamjms.eu Similarly, Bryotoxin A, another compound from the same plant, has demonstrated a high binding affinity for the TNF-α receptor. oamjms.eu These computational models provide a basis for understanding how this compound and related compounds might exert their anti-inflammatory effects by directly interacting with and inhibiting key pro-inflammatory cytokines.

In various experimental models, the reduction of pro-inflammatory cytokines is a key indicator of anti-inflammatory activity. mdpi.comscielo.br For example, studies on plant extracts containing bioactive compounds have demonstrated a significant reduction in the levels of IL-1β, IL-6, and TNF-α in response to inflammatory stimuli. researchgate.netnih.gov The inhibition of these cytokines often correlates with a decrease in the expression of other inflammatory mediators like cyclooxygenase-2 (COX-2). nih.govnih.gov

| Compound | Target Cytokine/Receptor | Predicted Interaction | Potential Effect | Reference(s) |

| This compound | TNF-α | Inhibition of production | Anti-inflammatory | oamjms.eu |

| Bryophyllin B | IL-6 | Strong binding affinity | Reduction of cytokine storm | oamjms.eu |

| Bryotoxin A | TNF-α Receptor | High binding affinity | Inhibition of TNF-α signaling | oamjms.eu |

The anti-inflammatory effects of this compound are thought to be mediated through its influence on several critical intracellular signaling pathways.

The NF-κB (Nuclear Factor-kappa B) pathway is a central regulator of inflammation. frontiersin.org Extracts from Bryophyllum pinnatum, which contains this compound, have been shown to downregulate the expression of NF-κB p65. frontiersin.orgnih.gov This inhibition leads to a reduction in the production of various pro-inflammatory and oxidative mediators. frontiersin.orgnih.gov

The PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway is another crucial signaling cascade involved in inflammation and cellular survival. frontiersin.orgnih.gov Studies on various natural compounds have demonstrated that inhibition of this pathway can lead to anti-inflammatory and anti-cancer effects. mdpi.commdpi.com While direct evidence for this compound is still emerging, the regulation of this pathway is a common mechanism for many bioactive plant compounds. researchgate.netresearchgate.net For instance, inhibition of the PI3K/Akt/mTOR pathway has been shown to modulate the function of immune cells like dendritic cells, which are critical in the inflammatory process. frontiersin.org

The MAPK (Mitogen-Activated Protein Kinase) and MEK/ERK (Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase) pathways are also key players in the inflammatory response. mdpi.com The activation of these pathways often leads to the production of pro-inflammatory cytokines. mdpi.com Some natural compounds exert their anti-inflammatory effects by inhibiting these pathways. mdpi.comnih.gov

The Wnt/β-catenin signaling pathway, while primarily known for its role in development and cancer, also has connections to inflammation. hubrecht.eubiorxiv.org Crosstalk between the Wnt/β-catenin and MAPK pathways has been observed in various cellular contexts. hubrecht.eubiorxiv.org The modulation of these interconnected pathways represents a potential mechanism for the broad biological activities of compounds like this compound. mdpi.comnih.gov

Modulation of Pro-Inflammatory Cytokines and Chemokines by this compound (e.g., IL-6, TNF-α)

Interrogation of this compound's Anti-Cancer Mechanisms in In Vitro and Animal Tumor Models

Preclinical studies have highlighted the potential of this compound as an anti-cancer agent, demonstrating its ability to induce cell death, halt cell proliferation, and prevent the spread of cancer cells.

This compound has been shown to be a potent cytotoxic agent against various cancer cell lines. mdpi.com One of the primary mechanisms underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death. nih.gov This process is essential for removing damaged or cancerous cells. nih.gov The induction of apoptosis by natural compounds can occur through the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family. nih.gov

In addition to apoptosis, this compound and related compounds are involved in the regulation of autophagy. mdpi.com Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting cell survival or leading to cell death. mdpi.combiomolther.org In some contexts, the induction of excessive autophagy can result in autophagic cell death, a non-apoptotic form of programmed cell death. mdpi.com The ability of phytochemicals to modulate autophagy is a significant area of cancer research. nih.govbvsalud.org

| Cancer Cell Line | Effect of this compound/Related Compounds | Mechanism | Reference(s) |

| KB (Human oral carcinoma) | Cytotoxicity | Not specified | d-nb.info |

| A-549 (Human lung carcinoma) | Cytotoxicity | Not specified | mdpi.comd-nb.info |

| HCT-8 (Human colon adenocarcinoma) | Cytotoxicity | Not specified | mdpi.comd-nb.info |

| HeLa (Human cervical cancer) | Cell cycle arrest, caspase-independent cell death | Not specified | mdpi.com |

| SKOV-3 (Human ovarian cancer) | Antiproliferative, cytotoxic, mitochondrial membrane depolarization | Non-apoptotic cell death, oxidative stress | mdpi.com |

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by uncontrolled cell division due to a loss of cell cycle regulation. nih.govfrontiersin.org this compound and other bufadienolides have been found to interfere with the cell cycle in cancer cells, leading to cell cycle arrest. mdpi.com This arrest prevents cancer cells from dividing and proliferating. frontiersin.org

For example, a water extract of Kalanchoe daigremontiana, containing this compound, was shown to significantly arrest the cell cycle in the S and G2/M phases in SKOV-3 ovarian cancer cells. mdpi.com This effect is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov

Cellular senescence is another important anti-cancer mechanism. It is a state of irreversible cell cycle arrest that can be triggered by various stresses, including oncogene activation. frontiersin.orgnih.govqimrb.edu.au While quiescent cells can re-enter the cell cycle, senescent cells cannot. nih.gov The induction of senescence is a promising strategy for cancer therapy. Key pathways involved in senescence include the p53/p21 and p16/pRB pathways. nih.gov The potential of this compound to induce senescence in cancer cells is an area of ongoing investigation.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. mdpi.com Tumors require a blood supply to receive nutrients and oxygen. mdpi.com Metastasis, the spread of cancer cells to distant sites, is the primary cause of cancer-related mortality. novocure.com

Bioactive compounds from Kalanchoe species, including bufadienolides like this compound, have been shown to be involved in the inhibition of angiogenesis and metastasis. mdpi.com The mechanisms behind these effects are multifaceted and can involve the inhibition of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and the interruption of signaling pathways that promote cell migration and invasion. mdpi.com While the specific molecular targets of this compound in these processes are still being fully elucidated, the regulation of pathways like PI3K/Akt/mTOR, which are known to be involved in both angiogenesis and metastasis, is a likely mechanism. mdpi.commdpi.com

This compound's Impact on Cell Cycle Progression and Senescence Pathways

Analysis of Immunomodulatory Effects of this compound on Immune Cell Function and Signaling

The immunomodulatory properties of this compound are an emerging area of research, with current understanding largely extrapolated from studies on the broader class of bufadienolides. These compounds have demonstrated the ability to influence a variety of immune cells and their signaling pathways, suggesting that this compound may operate through similar mechanisms.

Studies on various bufadienolides have revealed complex interactions with the immune system. For instance, some bufadienolides can suppress the activity of T-cells, leading to a significant decrease in the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), IL-4, IL-6, and Interferon-gamma (IFN-γ). google.com Concurrently, they can promote an anti-inflammatory environment by increasing the secretion of IL-10. google.com This dual action points to a sophisticated mechanism of immune regulation, making these compounds subjects of interest for autoimmune and inflammatory conditions. google.com

Conversely, other research highlights a pro-inflammatory potential, where certain bufadienolides, like bufalin, can polarize macrophages toward the M1 phenotype. researchgate.net M1 macrophages are characterized by their production of pro-inflammatory cytokines and are crucial for anti-tumor immune responses. researchgate.nethealthdisgroup.us The activation of macrophages and other immune cells like B-cells can be mediated through the engagement of Toll-like receptors (TLRs), which triggers downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB). researchgate.netmdpi.com NF-κB is a critical regulator of genes involved in inflammation and immune responses. wikipedia.orgfrontiersin.org

While direct studies on this compound are limited, related compounds offer clues to its potential mechanisms. Bryostatin-1, a protein kinase C (PKC) agonist, has been shown to enhance the proliferation and function of exhausted CD8+ T-cells by upregulating MAPK11, leading to increased IFN-γ production. frontiersin.org Furthermore, press juice from Bryophyllum pinnatum, which contains this compound, was found to inhibit oxytocin-induced activation of the MAPK signaling pathways ERK1/2 and SAPK/JNK in myometrial cells, suggesting a capacity to modulate these key signaling cascades. dntb.gov.ua

These findings collectively suggest that this compound's immunomodulatory effects likely stem from its ability to interact with fundamental signaling pathways like MAPK and NF-κB, thereby altering cytokine production and the function of key immune cells such as T-cells, B-cells, and macrophages. However, specific research is required to delineate the precise mechanisms attributable to this compound itself.

Table 1: Summary of Potential Immunomodulatory Mechanisms of Bufadienolides

| Immune Cell/Pathway | Observed Effect of Bufadienolides | Potential Mechanism of Action | Key Cytokines Involved |

| T-Cells | Suppression of proliferation and activity google.com | Inhibition of cytokine production google.com | IL-2, IL-4, IFN-γ (decreased); IL-10 (increased) google.com |

| B-Cells | Suppression of activity google.com | Potential modulation of NF-κB signaling google.comnih.gov | Not specified |

| Macrophages | Polarization towards pro-inflammatory M1 phenotype researchgate.net | Activation via TLRs, leading to MAPK/NF-κB activation researchgate.netresearchgate.net | TNF-α, IL-6, IL-1β healthdisgroup.us |

| Dendritic Cells | Maturation can be induced by various stimuli | Activation via TLRs and other pattern-recognition receptors rndsystems.comnih.gov | IL-12, TNF-α mdpi.com |

| NF-κB Signaling | Inhibition of activation reported for some compounds tandfonline.com | Prevention of IκB degradation, blocking NF-κB nuclear translocation wikipedia.orgplos.org | TNF-α, IL-6, IL-1 mdpi.com |

| MAPK Signaling | Inhibition of ERK1/2 and JNK pathways observed with B. pinnatum juice dntb.gov.ua | Modulation of upstream kinases like PKC frontiersin.org | IFN-γ frontiersin.org |

Molecular Targets and Ligand Interaction Profiling of Bryophyllin a

Identification and Validation of Direct Protein and Enzyme Targets of Bryophyllin A

This compound, a bufadienolide extracted from plants of the Kalanchoe genus, has been the subject of in silico and in vitro studies to identify its direct molecular targets. nih.gov These investigations have revealed that this compound can interact with a range of proteins and enzymes, suggesting a multi-targeted mechanism of action.

In silico molecular docking studies have been instrumental in predicting the binding affinities of this compound to various protein targets. These computational models assess the physical interactions between a ligand, such as this compound, and a protein. For instance, studies have explored the binding of this compound to the glucocorticoid receptor, a key player in inflammatory processes. semanticscholar.orgresearchgate.net The results indicated that this compound exhibits a low free binding energy, suggesting it can efficiently bind to the receptor's target site. semanticscholar.org This binding is facilitated by hydrogen bonds with specific amino acid residues, such as Arg 611, and hydrophobic interactions with several other residues within the receptor. semanticscholar.orgresearchgate.net

Further computational analyses have pointed to other potential protein targets. One such target is the human epidermal growth factor receptor 2 (HER2), a protein implicated in certain types of cancer. innspub.netinnspub.net Molecular docking simulations have shown that this compound has a significant binding score with HER2, forming a hydrogen bond with the amino acid Met 901. innspub.netinnspub.net This interaction suggests a potential role for this compound as a HER2 inhibitor. innspub.net

The enzyme Phosphoinositide 3-kinase (PI3K) has also been identified as a potential target. this compound has demonstrated a high binding affinity for PI3K, which is involved in cancer cell growth, invasion, and metastasis. It is proposed that this compound binds to lipid-binding domains of PI3K, potentially interfering with its activity. Additionally, in silico studies have investigated the interaction of this compound with cytochrome P450 enzymes, specifically CYP6P3, which are involved in metabolizing substances. researchgate.net

While these in silico findings provide valuable insights, experimental validation is crucial to confirm these interactions and to fully understand the inhibitory or modulatory effects of this compound on these protein and enzyme targets. innspub.netinnspub.net

Table 1: Predicted Protein and Enzyme Targets of this compound

| Target Protein/Enzyme | Predicted Interaction/Effect | Method of Identification |

| Glucocorticoid Receptor | Efficient binding to the target site, potential anti-inflammatory effect. semanticscholar.org | In silico molecular docking. semanticscholar.orgresearchgate.net |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Strong binding affinity, potential HER2 inhibitor. innspub.netinnspub.net | In silico molecular docking. innspub.netinnspub.net |

| Phosphoinositide 3-kinase (PI3K) | High binding affinity, potential to prevent metastasis. | In silico molecular docking. |

| Cytochrome P450 6P3 (CYP6P3) | Complex formation. researchgate.net | In silico molecular docking. researchgate.net |

| Insulin-like Growth Factor Receptor (IGFR) | Binds to the active form, may inhibit Akt1 signaling. | In silico molecular docking. |

Receptor Binding and Signaling Pathway Modulation by this compound

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation, cell proliferation, and apoptosis. nih.govmdpi.com Its ability to interact with specific receptors and downstream signaling components underscores its therapeutic potential.

The interaction of this compound with the glucocorticoid receptor is a prime example of its receptor binding capabilities. semanticscholar.org By binding to this receptor, this compound can potentially trigger anti-inflammatory effects. semanticscholar.org The binding of this compound to the insulin-like growth factor receptor (IGFR) has also been suggested to inhibit the Akt1 signaling process, which is crucial for cell growth and proliferation.

Furthermore, this compound has been found to influence the oxytocin-induced signaling pathways in human myometrial cells. nih.govfrontiersin.org While no single compound from Bryophyllum pinnatum could replicate the full inhibitory effect of the whole leaf press juice on oxytocin-induced calcium signaling, a bufadienolide-enriched fraction containing this compound did reduce oxytocin-induced COX-2 expression and attenuated NFκB activation. nih.gov This suggests that this compound contributes to the modulation of inflammatory and contractile pathways in the myometrium. nih.gov

The compound also appears to play a role in modulating pathways central to cancer development. mdpi.com Research indicates that phytochemicals from Kalanchoe pinnata, including this compound, are involved in regulating proliferation, apoptosis, and metastasis through pathways such as the PI3K/Akt/mTOR, Nrf2/Keap1, MEK/ERK, and Wnt/β-catenin pathways. mdpi.comresearchgate.net Specifically, in the context of hepatocarcinogenesis, this compound is suggested to suppress PI3K activity. In cervical cancer cells, a fraction containing a compound resembling this compound was shown to downregulate the constitutively active AP1 specific DNA binding activity and suppress the expression of oncogenic c-Fos and c-Jun, which are components of the AP1 transcription factor. d-nb.info

Global Metabolomic and Proteomic Profiling in Response to this compound Exposure in Research Models

Global metabolomic and proteomic profiling are powerful techniques used to obtain a comprehensive snapshot of the small molecules (metabolome) and proteins (proteome) within a biological system at a specific time. nih.govmdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.orgplos.org While specific global metabolomic and proteomic studies focusing solely on the effects of isolated this compound are not extensively detailed in the provided search results, the effects of extracts containing this compound have been investigated.

Proteomics analysis of human myometrial cells treated with Bryophyllum pinnatum leaf juice, which contains this compound, revealed a reduction in the expression of various extracellular matrix proteins. nih.gov This indicates that the extract can modulate the cellular proteome in a way that might be relevant to its effects on uterine contractility. nih.gov

The broader context of plant metabolomics reveals the immense diversity of phytochemicals, including bufadienolides like this compound. nih.govresearchgate.net These profiling techniques are essential for identifying the array of compounds present in a plant extract and can provide clues about their potential bioactivities. researchgate.net Similarly, proteomic profiling in various research models, such as cancer cell lines, helps to understand the molecular mechanisms underlying disease and the effects of therapeutic agents. mdpi.comnih.gov

Future research employing these "omics" technologies on cells or organisms treated with purified this compound will be crucial for a more detailed and unbiased understanding of its downstream effects on cellular metabolism and protein expression networks. This will help to further elucidate its mechanisms of action and identify novel biomarkers of its activity.

Structure Activity Relationship Sar Studies and Rational Design of Bryophyllin a Analogues

Synthetic Strategies for the Derivatization and Modification of the Bryophyllin A Skeleton

The rational design of this compound analogues hinges on effective synthetic strategies to modify its complex bufadienolide skeleton. While literature detailing the extensive synthetic derivatization of this compound is limited, research into related compounds provides insight into potential modification pathways. The focus has largely been on the isolation of naturally occurring analogues rather than the de novo synthesis or synthetic modification of the this compound core.

Strategies for creating molecular diversity often involve targeting specific functional groups for modification. For this compound, this could include the alteration of the orthoacetate group, modification of the hydroxyl groups, or changes to the α-pyrone lactone ring. For instance, the chemical transformation of this compound has been used to determine the structure of its naturally occurring analogue, Bryophyllin C. tandfonline.com This suggests that reduction reactions targeting specific moieties of the this compound skeleton are feasible.

Modern approaches in medicinal chemistry utilize techniques like diversity-oriented synthesis (DOS), where substrates with different pre-encoded "σ-elements" can be transformed into a variety of molecular skeletons using a common set of reaction conditions. broadinstitute.org Another relevant concept is "derivatization design," which employs in silico synthesis to explore analogues by systematically evaluating accessible reagents and reaction spaces around a lead molecule. nih.gov While not yet applied directly to this compound in the available literature, these strategies represent the forefront of analogue development and could be used to generate novel derivatives with potentially enhanced or more specific biological activities. The development of such synthetic routes is crucial for producing compounds that are not readily found in nature and for systematically exploring the structure-activity relationships of the this compound scaffold.

Comparative Biological Activity Profiling and Mechanistic Deconvolution of this compound Analogues in Research Models

The study of naturally occurring analogues of this compound provides critical insights into its structure-activity relationship (SAR). By comparing the biological activities of these closely related compounds, researchers can identify the key structural features responsible for its potency.

Studies have consistently shown that specific modifications to the this compound structure lead to significant changes in biological activity. For example, five bufadienolides isolated from Kalanchoe pinnata were tested for their ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA). iscientific.orgresearchgate.netresearchgate.net Among the tested compounds, this compound demonstrated the most significant inhibitory effect. iscientific.orgresearchgate.netresearchgate.net In contrast, two of its natural analogues showed diminished activity:

Bryophyllin C , a reduction analogue of this compound, was less active. iscientific.orgresearchgate.netresearchgate.net

Bersaldegenin-3-acetate , which lacks the characteristic orthoacetate moiety of this compound, was also less active. iscientific.orgresearchgate.netresearchgate.net

Pharmacokinetic predictions based on in silico models also reveal differences between this compound and its analogues. While this compound and Bryophyllin B are predicted to have good pharmacokinetic profiles that satisfy the Lipinski Rule of 5 for oral drug administration, Bryotoxin A does not. oamjms.eu

| Compound | Key Structural Difference from this compound | Comparative Activity/Property | Reference |

| Bryophyllin C | Reduction analogue | Less active in inhibiting EBV-EA activation. | iscientific.org, researchgate.net, researchgate.net |

| Bersaldegenin-3-acetate | Lacks the 1,3,5-orthoacetate moiety. | Less active in inhibiting EBV-EA activation; lacks insecticidal activity. | iscientific.org, researchgate.net, researchgate.net, tandfonline.com |

| Bryophyllin B | Natural analogue | Shows stronger binding affinity to the IL-6 receptor in docking studies. | oamjms.eu |

| Bryotoxin A | Natural analogue | Shows stronger binding affinity to TNF-α receptor in docking studies but has a poor predicted pharmacokinetic profile. | oamjms.eu |

Computational Chemistry and Molecular Docking Approaches for Predicting this compound-Target Interactions

Computational chemistry, particularly molecular docking, has become an essential tool for predicting and understanding the interactions between small molecules like this compound and their biological targets at an atomic level. oamjms.euacs.org These in silico methods allow researchers to screen for potential protein targets and predict the binding affinity and orientation of a ligand within a protein's active site. A lower binding score typically indicates a stronger and more favorable interaction. oamjms.eu

Several studies have utilized molecular docking to investigate the potential therapeutic applications of this compound and its related compounds from Bryophyllum pinnatum. These studies have explored interactions with a diverse range of protein targets implicated in inflammation, viral infections, and cancer.

For instance, in a study investigating compounds as potential inhibitors for Vespula vulgaris (common wasp) allergen proteins, this compound showed strong binding affinities to several targets, including a score of -8.3 kcal/mol against the Ves V5 allergen. researchgate.net Another study focused on cytokine storm therapy for COVID-19 analyzed the interaction of Bryophyllum compounds with key inflammatory proteins. oamjms.eu In this research, Bryophyllin B showed the strongest affinity for Interleukin 6 (IL-6), while Bryotoxin A had the highest binding affinity for the Tumor Necrosis Factor-alpha (TNF-α) receptor. oamjms.eu Further research has predicted that this compound has a high probability of anti-inflammatory effects. ejmanager.com

The following table summarizes the findings from various molecular docking studies involving this compound and its analogues.

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Software/Method | Reference |

| This compound | Ves V5 (Allergen Protein) | -8.3 | Docking analysis | researchgate.net |

| This compound | HER2 (Human Epidermal Growth Factor Receptor 2) | -8.2 | Molecular Docking | innspub.net |

| This compound | IL-6 (Interleukin 6) | -7.2 | PyRx 9.5, Pymol, Discovery Studio | oamjms.eu |

| This compound | TNFR (Tumor Necrosis Factor Receptor) | -8.1 | PyRx 9.5, Pymol, Discovery Studio | oamjms.eu |

| Bryophyllin B | AMPK (AMP-activated protein kinase) | -10.1 | PyRx 9.5, Pymol, Discovery Studio | ejmanager.com |

| Bryophyllin B | iNOS (Inducible nitric oxide synthase) | -8.7 | PyRx 9.5, Pymol, Discovery Studio | ejmanager.com |

| Bryophyllin B | IL-6 (Interleukin 6) | -8.1 | PyRx 9.5, Pymol, Discovery Studio | oamjms.eu |

| Bryotoxin A | TNFR (Tumor Necrosis Factor Receptor) | -9.0 | PyRx 9.5, Pymol, Discovery Studio | oamjms.eu |

These computational approaches serve as a crucial foundation for rational drug design, helping to prioritize compounds for further experimental validation and to elucidate the molecular mechanisms underlying their biological activities. oamjms.eunih.gov

Stereochemical Influences on this compound's Biological Activity Mechanisms and Potency

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that dictates the biological function and potency of a drug. nih.gov The specific conformation of a molecule determines how it interacts with its biological targets, such as enzymes and receptors, which are themselves chiral environments.

The structure and stereochemistry of this compound, a potent cytotoxic bufadienolide orthoacetate, were elucidated in 1988. nih.goveurekaselect.com Its complex, rigid polycyclic structure contains multiple chiral centers, giving it a specific three-dimensional shape that is essential for its biological activity.

The importance of its stereochemical configuration is highlighted by comparative studies with its natural analogues. As noted previously, Bryophyllin C, which is a reduction analogue of this compound, exhibits significantly lower activity. iscientific.orgresearchgate.net This reduction alters the stereochemistry and conformation of the molecule, thereby diminishing its ability to interact effectively with its biological target.

Furthermore, the absence of the 1,3,5-orthoacetate moiety in compounds like bersaldegenin-3-acetate also leads to a loss of activity. tandfonline.com This functional group locks a portion of the steroid skeleton into a specific, rigid conformation. This rigidity is likely crucial for presenting the correct arrangement of binding groups to the target protein. The loss of this orthoacetate group would increase the molecule's flexibility and alter its shape, negatively impacting its potency. These findings underscore that the potent cytotoxic and insecticidal activities of this compound are not just due to its chemical formula but are intimately linked to its precise and complex stereochemistry. tandfonline.comnih.gov

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Bryophyllin a

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods for Bryophyllin A Quantification in Complex Biological Matrices (research models)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone for the quantitative analysis of this compound in complex biological matrices such as plasma, serum, and tissue homogenates. This technique offers unparalleled sensitivity and selectivity, allowing for the detection of trace amounts of the analyte amidst a multitude of endogenous components. researchgate.netresearchgate.net The development of a robust HPLC-MS/MS method is a meticulous process that involves optimizing both chromatographic separation and mass spectrometric detection, followed by rigorous validation to ensure the reliability of the results. fda.govstanford.edu

Research on the constituents of Bryophyllum pinnatum has successfully utilized HPLC coupled with atmospheric-pressure chemical ionization mass spectrometry (HPLC-PDA-APCIMS) to identify this compound. In these analyses, this compound was detected as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 473.4. uzh.ch Further studies on Kalanchoe species have employed HPLC with electrospray ionization (ESI) and time-of-flight (TOF) mass analyzers, often using a gradient elution with acetonitrile (B52724) and water, both acidified with formic acid, to resolve various bufadienolides. mdpi.com

The validation of a bioanalytical method for this compound quantification would adhere to guidelines set by regulatory bodies, ensuring its accuracy, precision, and reproducibility. fda.gov Key validation parameters are outlined in the table below.

Table 1: Key Validation Parameters for a Bioanalytical HPLC-MS/MS Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). fda.gov |

| Linearity & Range | The concentration range over which the assay is demonstrated to be accurate, precise, and linear. | A calibration curve with at least six non-zero standards; correlation coefficient (r²) ≥ 0.99. mdpi.com |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). stanford.edu |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% at the LLOQ). stanford.edu |

| Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Analyte signal should be at least 5-10 times the signal of the blank; accuracy and precision must meet set criteria. nih.gov |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a non-extracted standard. | Recovery should be consistent, precise, and reproducible. nih.gov |

| Matrix Effect | The direct or indirect alteration of the analyte's ionization efficiency due to the presence of co-eluting, undetected matrix components. researchgate.net | Assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to that of a pure standard solution. The IS-normalized matrix factor should be consistent across different lots of the biological matrix. nih.gov |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. hyphadiscovery.com |

This table presents a generalized summary of validation parameters as guided by industry standards. Specific values and procedures would be defined in a method-specific validation plan.

The process involves sample preparation, often using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate this compound from the biological matrix and minimize interference. meilerlab.org An internal standard, a structurally similar compound, is added at the beginning of the process to account for variability during sample preparation and analysis. fda.gov Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient mobile phase. mdpi.comnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. youtube.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of complex organic molecules like this compound. researchgate.netpitt.edu It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule (stereochemistry). nih.govucl.ac.uk The structure of this compound was originally determined using extensive 1D and 2D NMR spectroscopic analyses, alongside mass spectrometry. uzh.chmdpi.com

The process of structural elucidation involves a suite of NMR experiments:

1D NMR: ¹H NMR spectra provide information on the number and type of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. sigmaaldrich.com ¹³C NMR spectra reveal the number and type of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary, carbonyl). researchgate.net

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms, allowing for the assignment of a proton signal to its corresponding carbon signal. researchgate.net

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly connected through bonds. This is vital for determining the relative stereochemistry and conformational preferences of the molecule. researchgate.netnih.gov

The structure of the related compound, Bryophyllin C, was determined through spectroscopic methods and its chemical transformation from this compound, further underscoring the foundational role of NMR in characterizing this class of compounds. science.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Bufadienolide Skeleton

| Position | Representative ¹³C Chemical Shift (δc, ppm) | Representative ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | ~30-50 | Varies based on substitution |

| 3 | ~70-80 | Varies based on substitution |

| 5 | ~75-85 | - |

| 14 | ~85-90 | - |

| 17 | ~40-50 | Varies |

| 18 (CH₃) | ~15-25 | ~0.7 (s) |

| 19 (CH₃/CH₂OH) | ~15-25 or ~60-70 | Varies |

| 20 | ~120-125 | - |

| 21 | ~145-150 | ~7.4 (d) |

| 22 | ~148-155 | ~8.0 (d) |

| 23 | ~115-120 | ~6.2 (d) |

Note: This table provides typical, approximate chemical shift ranges for the characteristic bufadienolide core. Actual values for this compound would be specific and determined experimentally in a given deuterated solvent. sigmaaldrich.comnih.gov The structural elucidation relies on the unique pattern of shifts and correlations for the specific compound. researchgate.netmdpi.com

Conformational analysis, which examines the spatial arrangement of atoms that can be changed by rotation about single bonds, is also performed using NMR. googleapis.comresearchgate.net By measuring coupling constants and observing through-space interactions with NOESY, researchers can deduce the preferred shape or conformation of this compound in solution, which can be critical for understanding its biological activity. nih.gov

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) Techniques for this compound Analysis

While HPLC-MS is often the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) represent other advanced analytical techniques with potential applications in the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. orcid.org A sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. researchgate.net For complex natural product analysis, GC-MS has been used to identify various bioactive compounds in extracts from Kalanchoe species. frontiersin.org Studies on Kalanchoe pinnata have used GC-MS to create a profile of the chemical constituents in its extracts. researchgate.net

However, the direct analysis of large, non-volatile, and thermally labile molecules like this compound by GC-MS is challenging. Its high molecular weight and multiple hydroxyl groups make it non-volatile. Therefore, its analysis would require a chemical derivatization step to convert the polar hydroxyl groups into more volatile silyl (B83357) or acetyl esters. This process adds complexity to sample preparation and can introduce variability. While GC-MS is excellent for profiling smaller molecules within Kalanchoe extracts, its application for the direct, routine quantification of intact this compound is less common than HPLC-MS.

Capillary Electrophoresis (CE) Capillary Electrophoresis separates molecules based on their size and charge in a capillary filled with an electrolyte under an electric field. It offers high separation efficiency, short analysis times, and requires minimal sample volume. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied to a wide range of analytes, from small ions to large proteins.

CE has been used in the analysis of various plant-derived compounds. Although specific, validated CE methods for the routine analysis of this compound are not widely reported in the literature, the technique holds potential. Given its ionic and polar characteristics, CE could theoretically be optimized for the separation of this compound from other bufadienolides or matrix components. Coupling CE with a mass spectrometer (CE-MS) would further enhance its specificity and sensitivity, providing an alternative to LC-MS for certain research applications.

Immunoanalytical and Biosensor-Based Methodologies for this compound Detection in Research Settings

Immunoanalytical and biosensor-based methods are advanced detection platforms that rely on highly specific biological recognition events. While well-established for many clinical and environmental analytes, their application specifically for this compound is still an emerging area with limited published research.

Immunoanalytical Methods Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), use the highly specific binding between an antibody and its target antigen to detect and quantify a substance. mdpi.com For a small molecule like this compound, a competitive ELISA format would typically be developed. This would involve synthesizing a this compound-protein conjugate to serve as an antigen and then generating antibodies that specifically recognize this compound. In the assay, free this compound from a sample would compete with the labeled antigen for a limited number of antibody binding sites. The resulting signal would be inversely proportional to the concentration of this compound in the sample.

The development of such an assay is a significant undertaking, requiring custom antibody production and rigorous validation. Currently, there are no commercially available ELISA kits or widely reported research-developed immunoassays specifically for this compound. However, the principle has been applied to other cardiac glycosides, suggesting its feasibility. mdpi.com

Biosensor-Based Methodologies A biosensor is an analytical device that combines a biological recognition element (the bioreceptor) with a physicochemical transducer to generate a measurable signal upon binding to the target analyte. nih.gov

Bioreceptor: This could be an enzyme, a nucleic acid (aptamer), or, most commonly for small molecules, an antibody (making it an immunosensor).

Transducer: This component converts the binding event into a detectable signal, which can be optical (e.g., surface plasmon resonance, fluorescence), electrochemical (e.g., amperometric, potentiometric), or piezoelectric.

For this compound, a biosensor could theoretically be designed using a specific antibody or a synthetically evolved aptamer as the bioreceptor. Upon binding of this compound, a change in mass, refractive index, or electrical properties at the transducer surface would be detected. These platforms offer the potential for rapid, real-time, and potentially label-free detection, making them attractive for high-throughput screening in research settings. nih.gov However, as with immunoassays, the critical challenge lies in the development of a highly specific and stable bioreceptor for this compound. To date, specific biosensor applications for the detection of this compound have not been described in the scientific literature.

Methodological Challenges and Translational Considerations in Bryophyllin a Preclinical Research

Standardization and Reproducibility in Bryophyllin A Research Models and Protocols

A significant impediment in preclinical natural product research, including that of this compound, is the lack of standardization and the resulting crisis in reproducibility. plos.orgtrilogywriting.com The scientific validity of findings is often undermined by a lack of rigor in study design and execution. plos.orgnih.gov For research on Bryophyllum extracts, a persistent issue is the absence of rigorous scientific analysis, characterization, and standardization of the preparations used. mdpi.com This variability can lead to inconsistent results across studies, making it difficult to compare findings or build a coherent body of evidence. trilogywriting.com

The reproducibility of preclinical animal research is alarmingly low, a problem exacerbated by excessive standardization within a single study, which fails to account for biological variation. plos.org Many preclinical experiments are conducted under a narrow, highly controlled set of conditions, which may not be representative of the broader biological context. nih.gov This can result in findings that are only valid under the specific conditions of one laboratory, leading to poor reproducibility when other researchers attempt to replicate the experiment. plos.org Factors contributing to this irreproducibility include weak experimental design, improper statistical analysis, and selective reporting. nih.govjpccr.eu

To enhance the reliability of this compound research, several measures are necessary:

Standardization of Extracts: Developing standardized methods for the extraction and chemical characterization of Bryophyllum preparations is crucial to ensure consistency in the concentration of active compounds like this compound. mdpi.comijpsjournal.com

Transparent Protocols: Researchers should provide explicit and detailed experimental protocols, including data management and analysis plans, to allow for accurate replication by other laboratories. nih.gov

Multi-Laboratory Studies: Conducting studies across multiple laboratories can help account for environmental variables and increase the heterogeneity of study samples, thereby improving the external validity and reproducibility of the findings. plos.orgtrilogywriting.com

The lack of standardized and reproducible research not only wastes resources but also erodes public trust in biomedical research and slows the potential translation of promising compounds like this compound into clinical practice. nih.govijcrt.orgjddtonline.info

Challenges in Sourcing, Scalable Isolation, and Synthetic Accessibility of this compound for Extensive Research

A primary bottleneck for the extensive preclinical and potential clinical investigation of this compound is the difficulty in obtaining sufficient quantities of the pure compound. The reliance on natural sources presents significant challenges related to yield, scalability, and sustainability.

The isolation of this compound from its plant source, such as Kalanchoe pinnata or Kalanchoe daigremontianum, is characterized by extremely low yields. d-nb.infonih.gov For instance, the reported yields for this compound and its analogs, Bryophyllin B and C, from plant material are minuscule, severely impeding the ability to conduct large-scale biological and pharmaceutical studies. nih.gov This scarcity makes extensive dose-response studies, long-term animal trials, and formulation development incredibly difficult and costly.

| Compound | Isolation Yield (w/w) | Reference |

|---|---|---|

| This compound | 0.00018% | nih.gov |

| Bryophyllin C | 0.00003% | nih.gov |

| Bryophyllin B | 0.000043% | nih.gov |

Given the limitations of natural sourcing, chemical synthesis offers an alternative route. nih.gov However, the molecular structure of bufadienolides, including this compound, is complex, featuring a steroid core with an unsaturated six-membered lactone ring that makes total synthesis challenging. researchgate.net While progress has been made in the synthesis of related cardenolides and bufadienolides, developing a scalable, protecting-group-free total synthesis for this compound remains a significant synthetic organic chemistry challenge. nih.govresearchgate.netcapes.gov.br The development of efficient biocatalytic methods, such as the use of enzymes for specific chemical transformations, may offer a promising path forward for producing these complex steroids on a larger scale. nih.gov Without a reliable and scalable source, the comprehensive evaluation required for drug development is not feasible. researchgate.net

Future Research Trajectories and Emerging Paradigms for Bryophyllin a Investigation

Integration of Multi-Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Holistic Bryophyllin A Research

The future of this compound research lies in the comprehensive integration of multi-omics technologies to unravel its complex mechanisms of action. quanticate.comfrontiersin.org A holistic approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a panoramic view of the cellular and molecular perturbations induced by this natural compound. quanticate.comnih.govmedreport.foundation Such an integrated strategy moves beyond reductionist approaches to capture the dynamic interplay between different biological layers, from the genetic blueprint to the metabolic output. nih.goviarc.fr

High-dimensional biology, which encompasses these "omics" fields, is crucial for understanding complex biological systems. nih.gov Genomics can identify genetic variations that may influence an individual's response to this compound, paving the way for personalized medicine. quanticate.commedreport.foundation Transcriptomics, the study of the complete set of RNA transcripts, offers insights into gene expression patterns altered by this compound. medreport.foundationiarc.fr Proteomics analyzes the entire protein complement, revealing changes in protein expression, structure, and function, which are central to cellular processes. medreport.foundationiarc.fr Lastly, metabolomics, which studies the complete set of small-molecule chemicals, provides a direct functional readout of the physiological state of a cell or organism in response to this compound treatment. iarc.frisaaa.org

By integrating these data-rich disciplines, researchers can construct detailed molecular maps of this compound's activity, identifying novel biomarkers for its effects and uncovering the intricate signaling pathways it modulates. frontiersin.orgnih.gov This multi-pronged approach is essential for a complete understanding of its therapeutic potential and for the development of more effective and targeted therapies. quanticate.comfrontiersin.org The synergistic use of these technologies will be instrumental in moving from a single-target to a systems-level understanding of this compound's biological impact. nih.gov

Exploration of Novel Therapeutic Windows and Untapped Biological Targets for this compound

While this compound has shown promise in various areas, significant potential remains in exploring new therapeutic applications and identifying previously unknown biological targets. researchgate.netresearchgate.net Current research has highlighted its anti-inflammatory and potential immunomodulatory effects. oamjms.eu For instance, studies have suggested its ability to inhibit the production of pro-inflammatory molecules like TNF-α. oamjms.eu Molecular docking studies have also pointed towards its potential to interact with key proteins involved in inflammatory pathways, such as adenosine (B11128) monophosphate-activated protein kinase (AMPK) and inducible nitric oxide synthase (iNOS). ejmanager.com

The exploration of this compound's activity against a wider range of diseases is a promising avenue for future research. Its cytotoxic properties against various cancer cell lines suggest that a deeper investigation into its anticancer mechanisms is warranted. nih.gov Identifying the specific molecular targets and signaling pathways affected by this compound in different cancer types could lead to the development of novel cancer therapies. nih.govnih.gov

Furthermore, its traditional use for a variety of ailments suggests a broad spectrum of biological activity that has yet to be fully explored scientifically. nih.govmdpi.com Investigating its effects on other cellular processes, such as those involved in metabolic diseases or neurodegenerative disorders, could open up entirely new therapeutic possibilities. researchgate.netnih.gov A systematic approach to screening this compound against a diverse panel of biological targets will be crucial in uncovering its full therapeutic potential.

Development of Advanced In Vitro Organoid and Microfluidic Models for this compound Efficacy and Mechanism Studies

To bridge the gap between traditional 2D cell culture and in vivo studies, the development and application of advanced in vitro models like organoids and microfluidic systems are paramount for evaluating the efficacy and elucidating the mechanisms of this compound. news-medical.netmdpi.com These three-dimensional (3D) models more accurately replicate the complex architecture and physiological microenvironment of human tissues, offering a more relevant platform for preclinical research. news-medical.netmdpi.com

Organoids, which are self-organizing 3D structures derived from stem cells, can mimic the structure and function of various organs. nih.govmdpi.com They provide a powerful tool for studying disease development and for testing the effects of compounds like this compound in a human-relevant context. news-medical.netmdpi.com For example, tumor organoids derived from patients could be used to assess the personalized efficacy of this compound and to identify biomarkers of response. mdpi.com

Microfluidic devices, also known as "organs-on-a-chip," allow for the precise control of the cellular microenvironment, including fluid flow and mechanical forces. nih.govgoogle.com These systems can be used to create dynamic models of biological barriers, such as the blood-brain barrier, to study the transport and efficacy of this compound in specific physiological contexts. nih.gov The integration of microfluidics with organoid technology can create even more sophisticated models that simulate multi-organ interactions, providing deeper insights into the systemic effects of this compound. news-medical.net These advanced models have the potential to reduce the reliance on animal testing and accelerate the translation of promising compounds from the laboratory to the clinic. news-medical.net

Innovation in Analytical Techniques for Real-Time Monitoring and Spatial Profiling of this compound in Biological Systems

Advancements in analytical techniques are crucial for gaining a deeper understanding of the pharmacokinetics and pharmacodynamics of this compound within biological systems. americanpharmaceuticalreview.comapprocess.com Innovations that enable real-time monitoring and spatial profiling will provide unprecedented insights into how this compound is distributed, metabolized, and interacts with its targets at the tissue and cellular level. scitechnol.comyoutube.com

Modern analytical methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are essential for the accurate quantification of this compound and its metabolites in biological samples. americanpharmaceuticalreview.comresearchgate.netlongdom.org Techniques such as Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) offer high sensitivity and resolution for identifying and measuring components in complex biological mixtures. americanpharmaceuticalreview.com The development of biosensors incorporating biocompatible materials could also enable the real-time detection of this compound, providing dynamic information about its concentration and activity. scitechnol.com

Q & A

Basic Research Questions

Q. How can Bryophyllin A be reliably identified and quantified in plant extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise identification . Validate results using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Cross-reference spectral data with established databases (e.g., PubChem, SciFinder) to minimize false positives .

Q. What are the primary mechanisms of action of this compound in vitro?

- Methodological Answer : Conduct dose-response assays (e.g., IC50 determination) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Pair with flow cytometry to assess apoptosis (Annexin V/PI staining) and mitochondrial membrane potential assays. Use Western blotting to quantify protein markers (e.g., Bcl-2, Bax) to map signaling pathways .

Q. What are the best practices for isolating this compound from Bryophyllum species?

- Methodological Answer : Optimize solvent extraction (e.g., ethanol-water gradient) followed by column chromatography (silica gel or Sephadex LH-20). Monitor purity via thin-layer chromatography (TLC) and validate yields using gravimetric analysis. Document solvent ratios and temperature conditions to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be resolved?

- Methodological Answer : Perform systematic reviews (PRISMA guidelines) to aggregate data from preclinical studies . Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity and publication bias. Control for variables like extraction methods, cell line selection, and dosage ranges. Use subgroup analysis to identify confounding factors .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other compounds?

- Methodological Answer : Employ checkerboard assays or combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Validate with isobologram analysis and mechanistic studies (e.g., transcriptomics) to identify overlapping pathways. Include negative controls (e.g., single-agent treatments) and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How can this compound’s pharmacokinetics be accurately modeled in vivo?

- Methodological Answer : Use LC-MS/MS to measure plasma concentration-time profiles in rodent models. Apply non-compartmental analysis (NCLR) for AUC and half-life calculations. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability. Address interspecies variability by normalizing to body surface area .

Q. What strategies mitigate cytotoxicity discrepancies between 2D and 3D cell culture models for this compound?

- Methodological Answer : Compare IC50 values in monolayer vs. spheroid/organoid models. Use immunofluorescence to assess drug penetration in 3D structures. Validate with metabolic activity assays (e.g., ATP quantification) and hypoxia markers (e.g., HIF-1α). Replicate findings across multiple cell lines to isolate model-specific artifacts .

Methodological Frameworks for Research Design

- Systematic Reviews : Follow Cochrane Handbook protocols for risk-of-bias assessment (ROB-2) and GRADE criteria for evidence quality .

- Data Synthesis : Use tools like EndNote for citation management and R/Python for statistical visualization (ggplot2, Seaborn) .